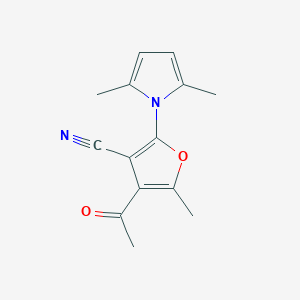![molecular formula C8H6ClNO2S B11805636 3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the thienopyrrole family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-substituted thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thienopyrrole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienopyrrole derivatives.
Substitution: Various substituted thienopyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound inhibits lysine-specific demethylases (KDM1A and LSD1), which play a role in regulating gene transcription through histone methylation.
Pathways Involved: By inhibiting these demethylases, the compound can alter the methylation status of histones, leading to changes in gene expression that may result in anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the chloro substituent but shares the core structure.
4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a benzyl group instead of a methyl group.
4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Features an allyl group in place of the methyl group.
Uniqueness
3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the chloro substituent, which enhances its reactivity and potential biological activity. This chloro group allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H6ClNO2S |
|---|---|
Poids moléculaire |
215.66 g/mol |
Nom IUPAC |
3-chloro-4-methylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO2S/c1-10-5(8(11)12)2-6-7(10)4(9)3-13-6/h2-3H,1H3,(H,11,12) |
Clé InChI |
KRZPFOVMZORSEG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1C(=CS2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)






![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride](/img/structure/B11805587.png)

![4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11805598.png)


